2-Methyl-1,3-benzoxazole-6-sulfonamide
Overview
Description
2-Methyl-1,3-benzoxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonamide group in this compound enhances its potential for various applications, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. For instance, a condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often focus on optimizing yield, atom economy, and eco-friendliness. Techniques such as the use of mesoporous titania–alumina mixed oxide as a catalyst have been employed to achieve high yields and good atom economy, although these methods may require long reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group or the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the benzoxazole ring .
Scientific Research Applications
2-Methyl-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, benzoxazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1,3-benzoxazole-6-sulfonamide include other benzoxazole derivatives such as:
- 2-Methylbenzoxazole
- 2-Aminobenzoxazole
- 2-Phenylbenzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is the presence of the sulfonamide group, which enhances its potential for various biological activities. The sulfonamide group can improve the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKPSOYHIRCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299259 | |
Record name | 2-Methyl-6-benzoxazolesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-52-7 | |
Record name | 2-Methyl-6-benzoxazolesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52206-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-benzoxazolesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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